1,6-Dichloro-4-iodo-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dichloro-4-iodo-2,7-naphthyridine is an organic compound characterized by the presence of nitrogen atoms in its heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichloro-4-iodo-2,7-naphthyridine typically involves a series of organic reactions. One common method includes the halogenation of 2,7-naphthyridine derivatives. For instance, the reaction of 2,7-naphthyridine with chlorine and iodine under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves scaling up laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloro-4-iodo-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid are common.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine or iodine atoms .
Scientific Research Applications
1,6-Dichloro-4-iodo-2,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1,6-Dichloro-4-iodo-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Dichloro-2,7-naphthyridine: Similar structure but lacks the iodine atom.
1-Chloro-4-iodo-2,7-naphthyridine: Similar but with only one chlorine atom.
Uniqueness
1,6-Dichloro-4-iodo-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H3Cl2IN2 |
---|---|
Molecular Weight |
324.93 g/mol |
IUPAC Name |
1,6-dichloro-4-iodo-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-1-4-5(2-12-7)8(10)13-3-6(4)11/h1-3H |
InChI Key |
ODORLIHZFMLQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.